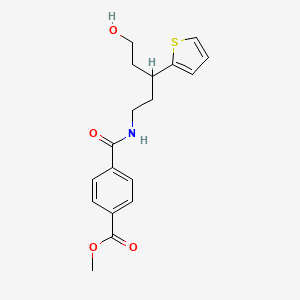

Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate

Beschreibung

Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core modified with a carbamoyl-linked pentyl chain containing a thiophene moiety and a hydroxyl group. The thiophene ring and hydroxyl group likely influence its electronic properties, solubility, and intermolecular interactions, distinguishing it from related esters and carbamoyl derivatives.

Eigenschaften

IUPAC Name |

methyl 4-[(5-hydroxy-3-thiophen-2-ylpentyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-23-18(22)15-6-4-14(5-7-15)17(21)19-10-8-13(9-11-20)16-3-2-12-24-16/h2-7,12-13,20H,8-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKHXTFTKUCFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene with appropriate reagents to introduce the hydroxyl and carbamoyl groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate has shown potential biological activities, such as antimicrobial and antioxidant properties. These properties make it a candidate for further research in drug development.

Medicine: The compound's biological activities suggest potential applications in medicinal chemistry. It may be explored for its therapeutic effects in treating various diseases, including infections and oxidative stress-related conditions.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism by which Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carbamoyl groups play a crucial role in these interactions, influencing the compound's biological activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate with structurally analogous compounds, focusing on molecular features, synthesis, and inferred biological properties.

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Diversity and Reactivity :

- The target compound incorporates a thiophene ring, which offers π-conjugation and moderate electron-richness, contrasting with the thiadiazole in (more electronegative, influencing redox properties). The hydroxyl group on the pentyl chain may enhance hydrophilicity compared to hydrophobic chains in (phenylbutenyl) or (benzimidazole).

- Synthetic Approaches : The target likely employs carbamoyl bond formation via amine coupling, similar to (amide synthesis) and (condensation with Na₂S₂O₅). Purification via flash chromatography, as in , is plausible.

Biological Implications :

- The hydroxyl group in the target compound could improve solubility and bioavailability relative to the ethoxy-oxo group in or methyl-benzimidazole in . This feature is critical for HDAC-targeting molecules, as seen in related carbamoyl benzoates .

- Thiophene’s bioisosteric properties (vs. phenyl or thiadiazole) may enhance binding affinity to enzymatic targets, though toxicity risks (e.g., metabolic instability) require further study.

Safety Profile :

Biologische Aktivität

Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and research findings related to this compound, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Formula : C18H23NO4S

- Molecular Weight : 353.44 g/mol

The synthesis typically involves the reaction of a benzoic acid derivative with a thiophene-containing amine, followed by carbamoylation to introduce the hydroxy-pentyl side chain. Detailed synthetic pathways can vary, but they generally follow established organic synthesis protocols for similar compounds.

Pharmacological Properties

-

Antioxidant Activity :

- This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models.

-

Anti-inflammatory Effects :

- The compound has demonstrated anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential in treating inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary studies indicate that it possesses antimicrobial properties against various bacterial strains, including those resistant to common antibiotics. Its efficacy against pathogenic bacteria highlights its potential as a lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Modulation of Signaling Pathways : It may influence signaling pathways associated with oxidative stress and inflammation, providing a multifaceted approach to disease intervention.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Antioxidant Assay | Demonstrated significant radical scavenging activity with an IC50 value of 25 µM. |

| Study 2 | Anti-inflammatory Assay | Reduced TNF-alpha levels by 45% in lipopolysaccharide-stimulated macrophages. |

| Study 3 | Antimicrobial Assay | Showed effective inhibition against E. coli and S. aureus with MIC values of 32 µg/mL. |

In Vivo Studies

In vivo studies have also been initiated to assess the therapeutic potential:

- Animal Models : Rodent models have been utilized to evaluate anti-inflammatory effects, demonstrating reduced paw edema in treated groups compared to controls.

Clinical Relevance

While extensive clinical studies are still needed, the promising results from preclinical studies suggest that this compound could serve as a candidate for further development in therapeutic applications targeting oxidative stress-related diseases and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.